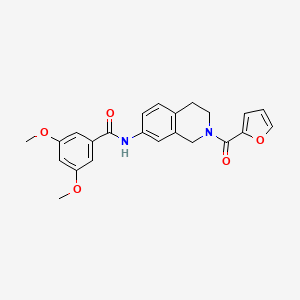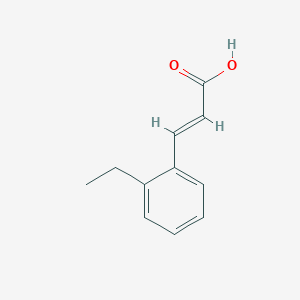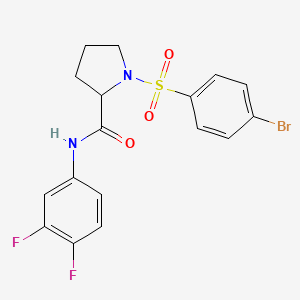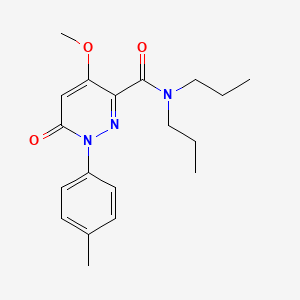
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to participate in diverse types of reactions, especially multicomponent reactions, which are ideal tools for the rapid synthesis of many heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates .
Molecular Structure Analysis
The molecular structure of furan-2-carbonyl compounds is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These centers make them able to participate in diverse types of reactions .
Chemical Reactions Analysis
Furan-2-carbonyl compounds are known to be more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group . This reinforces the reactivity of the isothiocyanate group and enhances nucleophilic addition at this site .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Studies on compounds structurally related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide have explored their pharmacological potential. For instance, the identification of metabolites of YM758, a compound with a similar tetrahydroisoquinoline structure, highlights its relevance in the development of treatments for stable angina and atrial fibrillation by inhibiting the If current channel in the heart (Umehara et al., 2009). This demonstrates the potential of such compounds in cardiovascular disease treatment, providing a basis for further research into their therapeutic applications.
Diagnostic Imaging
The use of tetrahydroisoquinoline derivatives in diagnostic imaging, particularly PET scans, has been documented. The compound 18F-ISO-1, for example, has been evaluated for imaging tumor proliferation in patients with malignant neoplasms (Dehdashti et al., 2013). This research illustrates the role of such compounds in advancing diagnostic methodologies, providing insights into their utility in non-invasive cancer diagnostics.
Chemical Synthesis and Drug Development
The chemical synthesis of tetrahydroisoquinoline derivatives has significant implications in drug development. Efficient synthetic routes for molecules like YM758 monophosphate, which inhibits the If current channel, underline the importance of these compounds in medicinal chemistry (Yoshida et al., 2014). Such studies not only contribute to the development of novel therapeutic agents but also enhance understanding of the chemical processes underlying drug synthesis.
Novel Therapeutic Agents
The exploration of furan-2-carbonyl C-glycosides and related compounds from natural sources like Scleropyrum pentandrum points to the potential of these molecules in developing novel therapeutic agents with antioxidant properties (Disadee et al., 2012). This research avenue is crucial for discovering new drugs with improved efficacy and safety profiles.
Safety And Hazards
Direcciones Futuras
The future of furan-2-carbonyl compounds lies in their potential applications in various fields. They can be economically synthesized from biomass via furan platform chemicals (FPCs), making them a sustainable alternative to traditional resources such as crude oil . Their diverse reactivity also makes them valuable tools for the synthesis of a wide range of simple or complex chemicals .
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDJVGELHQOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)



![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)
